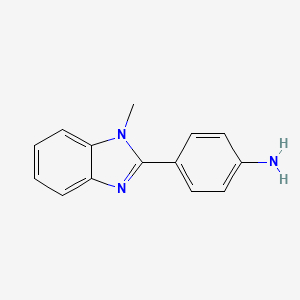
4-(1-metil-1H-bencimidazol-2-il)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-benzimidazol-2-yl)aniline is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-benzimidazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of various pharmaceuticals due to its potential biological activities, including antiviral, antitumor, and antimicrobial properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions, given its ability to interact with biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes , which suggests that this compound may also interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the wide range of pharmacological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall pharmacological activity.
Métodos De Preparación
The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid. This reaction typically requires refluxing for several hours to obtain the desired product . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and polyphosphoric acid is heated in a microwave oven, resulting in high yields of the product .
Análisis De Reacciones Químicas
4-(1-methyl-1H-benzimidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-(1-methyl-1H-benzimidazol-2-yl)aniline can be compared with other benzimidazole derivatives, such as:
2-(4-aminophenyl)benzimidazole: Similar in structure but differs in the position of the amino group.
4-(1H-benzimidazol-2-yl)aniline: Lacks the methyl group on the benzimidazole ring.
Benzaldehyde, 4-(1-methyl-1H-benzimidazol-2-yl)-: Contains an aldehyde group instead of an amino group.
The uniqueness of 4-(1-methyl-1H-benzimidazol-2-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGXVIDMXDJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

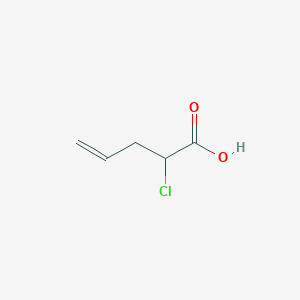
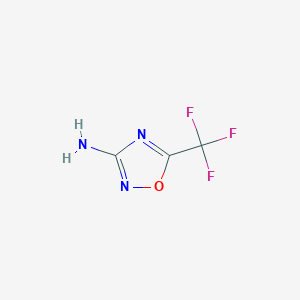

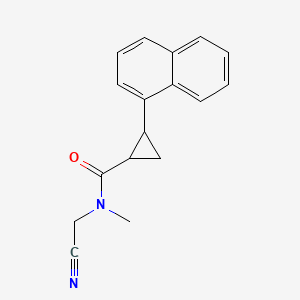


![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

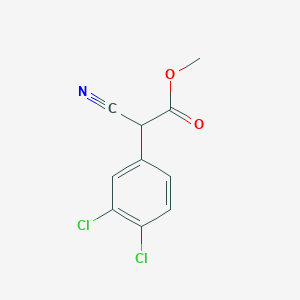
![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)
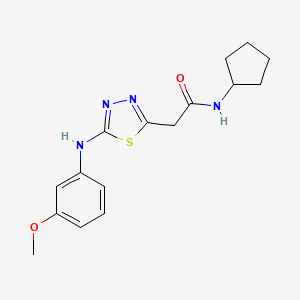
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)
![3-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2355851.png)
